![molecular formula C11H21NO4 B558132 Boc-N-methyl-L-valine CAS No. 45170-31-8](/img/structure/B558132.png)
Boc-N-methyl-L-valine
Overview
Description
Boc-N-methyl-L-valine is a white powder with a molecular formula of C11H21NO4 . It has a molecular weight of 231.30 . It is used in multi-peptide synthesis and serves as the amino acid protection monomer .
Synthesis Analysis
The synthesis of Boc-N-methyl-L-valine involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The reaction mixture is extracted with ethyl acetate and the aqueous solution is acidified to pH 3, after which it is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Boc-N-methyl-L-valine is represented by the Hill formula C11H21NO4 . The average mass is 217.262 Da and the mono-isotopic mass is 217.131409 Da .Chemical Reactions Analysis
Boc-N-methyl-L-valine is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
Boc-N-methyl-L-valine appears as a white powder with a melting point of 47 - 51 °C . The optical rotation is [a]D25 = -93 ± 2 ° .Scientific Research Applications
Pharmaceutical Intermediate
Boc-N-Me-Val-OH: is used as an intermediate in pharmaceuticals, particularly in the synthesis of lactam analogs of actinomycin D, which is a potential antitumor chemotherapeutic agent .
Organic Synthesis Reagent
It serves as a reagent in organic synthesis, for example, in the synthesis of annulated diketopiperazines via Rh-catalyzed carbene insertion .
Peptide Synthesis
This compound is a standard building block for introducing valine amino acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .
Schmidt’s Phosphonate Synthesis
It is used in the synthesis of Schmidt’s phosphonate, which is an educt for the synthesis of annulated diketopiperazines .
Protected Amino Group Formation
The Boc group, including Boc-N-Me-Val-OH , is employed in the formation of Boc-protected amines and amino acids under aqueous or anhydrous conditions .
Mechanism of Action
Boc-N-Me-Val-OH, also known as Boc-N-methyl-L-valine or N-Boc-N-methyl-L-valine, is an amino acid derived compound that serves as a useful pharmaceutical intermediate . It is employed as a reagent in organic synthesis .
Target of Action
It is known to be used in the synthesis of lactam analog of actinomycin d, a potential antitumor chemotherapeutic agent .
Mode of Action
For instance, it has been used in the Rh-catalyzed carbene insertion into the N-H bond of the amide .
Biochemical Pathways
It is known to be involved in the synthesis of complex molecules, such as the lactam analog of actinomycin d .
Pharmacokinetics
It is known to be a solid compound with a molecular weight of 23129 .
Result of Action
It is known to be a useful pharmaceutical intermediate and a reagent used in organic synthesis .
Action Environment
Safety and Hazards
properties
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426676 | |
Record name | Boc-N-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-valine | |
CAS RN |
45170-31-8 | |
Record name | Boc-N-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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